molecular formula C22H20N4O3S B11229416 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone

Cat. No.: B11229416
M. Wt: 420.5 g/mol
InChI Key: UXPMOJONUAHEIL-UHFFFAOYSA-N
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Description

“2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)ETHAN-1-ONE” is a complex organic compound that features a unique combination of benzodioxepin, triazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)ETHAN-1-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepin and indole intermediates, followed by the formation of the triazole ring through cyclization reactions. The final step often involves the coupling of these intermediates under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)ETHAN-1-ONE” can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The indole and benzodioxepin rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a potential candidate for therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties such as conductivity, fluorescence, or stability. It could also be employed in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)ETHAN-1-ONE” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)ETHAN-1-ONE
  • **2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)ETHAN-1-ONE

Uniqueness

This compound’s uniqueness lies in its combination of benzodioxepin, triazole, and indole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C22H20N4O3S/c1-26-21(14-7-8-19-20(11-14)29-10-4-9-28-19)24-25-22(26)30-13-18(27)16-12-23-17-6-3-2-5-15(16)17/h2-3,5-8,11-12,23H,4,9-10,13H2,1H3

InChI Key

UXPMOJONUAHEIL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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